(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
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Overview
Description
“(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzimidazole ring fused with a pyrazole ring.
- The substituents include a phenyl group, a methoxyphenyl group, and a cyano (nitrile) group.
This compound exhibits interesting properties due to its aromatic rings and functional groups
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials. Here’s a simplified synthetic route:
-
Benzimidazole Formation
- Start with o-phenylenediamine (1) and an aldehyde (2), such as 2-formylbenzoic acid.
- React them under acidic conditions to form the benzimidazole ring.
- The resulting intermediate contains the benzimidazole moiety.
-
Pyrazole Formation
- Combine the benzimidazole intermediate with a phenylhydrazine derivative (3) and an α,β-unsaturated ketone (4).
- Cyclization occurs, leading to the formation of the pyrazole ring.
- The nitrile group can be introduced during this step.
Industrial Production
While laboratory-scale synthesis is feasible, industrial production often involves more efficient methods. Continuous flow processes, solid-phase synthesis, and catalytic reactions are explored for scalability.
Chemical Reactions Analysis
Reactions
Oxidation: The phenyl group can undergo oxidation to form a phenyl ketone.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C).
Substitution: Alkyl halides or amines as nucleophiles.
Major Products
- Oxidation: Phenyl ketone.
- Reduction: Aminobenzimidazole.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its structural features.
Biochemistry: Studying interactions with biological targets.
Materials Science: Organic electronics, sensors, and catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related heterocyclic compounds like benzimidazoles, pyrazoles, and nitriles.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C26H19N5O |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C26H19N5O/c1-32-22-11-7-8-18(15-22)25-20(17-31(30-25)21-9-3-2-4-10-21)14-19(16-27)26-28-23-12-5-6-13-24(23)29-26/h2-15,17H,1H3,(H,28,29)/b19-14- |
InChI Key |
PYNMELYEYMZJOF-RGEXLXHISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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